molecular formula C14H17N3 B12687109 5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine CAS No. 85586-63-6

5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine

Cat. No.: B12687109
CAS No.: 85586-63-6
M. Wt: 227.30 g/mol
InChI Key: SJRPHAACXLIGMI-UHFFFAOYSA-N
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Description

5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine is an organic compound with a complex structure It is characterized by the presence of an aminophenyl group attached to a benzene ring, which is further substituted with two amino groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine typically involves multi-step organic reactions. One common method is the reduction of nitro compounds followed by amination. For instance, starting with a nitrobenzene derivative, the nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .

Scientific Research Applications

Chromatographic Applications

One of the primary applications of 5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine is in high-performance liquid chromatography (HPLC) . This compound can be effectively separated using a reverse phase HPLC method. The typical mobile phase for this application consists of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is scalable for preparative separations, making it suitable for pharmacokinetic studies .

Catalytic Activity

Recent studies have highlighted the potential of this compound as a catalyst in various chemical reactions. Organocatalysts based on similar diamine structures have shown promising results in asymmetric synthesis, demonstrating significant selectivity and efficiency. These catalysts can facilitate reactions such as Michael additions and aldol reactions, contributing to the development of more sustainable synthetic methodologies .

Dyeing and Pigmentation

The compound is also utilized in the field of dyeing , particularly for keratin fibers such as hair. Its derivatives serve as oxidation dyes that provide vibrant colors with high color fastness and excellent stability against washing and rubbing. The structural properties of this compound allow it to function effectively as a coupler substance in oxidative dye formulations .

Biomedical Applications

There is emerging interest in the potential biomedical applications of this compound due to its structural similarities to other biologically active compounds. Research into its effects on cellular processes and its role as a therapeutic agent is ongoing. The compound's ability to form stable complexes with various biomolecules may open avenues for drug delivery systems or therapeutic interventions .

Case Studies

Application AreaStudy ReferenceKey Findings
Chromatography Demonstrated effective separation using HPLC with scalable methods available.
Catalysis Showed promising catalytic activity in asymmetric synthesis reactions.
Dyeing Effective as an oxidation dye with high color intensity and stability.
Biomedical Research Potential for drug delivery systems due to stable biomolecule interactions.

Mechanism of Action

The mechanism of action of 5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its combination of amino and methyl groups makes it a versatile compound for various applications in research and industry .

Biological Activity

5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine, also known by its CAS number 85586-63-6, is an aromatic amine with a molecular formula of C14H17N3. This compound has garnered attention due to its potential biological activities, which may have implications in pharmaceutical applications and other fields.

Chemical Structure and Properties

The structural composition of this compound includes:

  • Two amino groups : These functional groups are known for their ability to participate in various biochemical reactions.
  • A methyl group : This group can influence the compound's lipophilicity and overall biological activity.

The compound exhibits a density of 1.184 g/cm³ and has a boiling point of approximately 466.8ºC at 760 mmHg.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. Preliminary studies suggest that this compound may act as an inhibitor or modulator of various cellular pathways, potentially leading to therapeutic effects in certain conditions.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with cellular receptors, influencing signal transduction processes.

Anticancer Properties

The compound's potential as an anticancer agent is under investigation. Its structural features suggest that it may interfere with cancer cell proliferation by targeting specific molecular pathways associated with tumor growth and metastasis .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally similar to this compound:

  • Inhibition Studies : A study demonstrated that similar aromatic amines could inhibit the epidermal growth factor receptor (EGFR), which is crucial in non-small-cell lung cancer (NSCLC) treatment. The inhibition was sustained over time, indicating potential therapeutic applications for compounds with similar structures .
  • Antimicrobial Testing : A comparative study on related compounds highlighted their effectiveness against gram-positive and gram-negative bacteria, suggesting that derivatives of this compound might exhibit similar activity .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally related compounds can be insightful:

Compound NameCAS NumberKey FeaturesBiological Activity
5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine85586-62-5Different amino group positioningModerate antimicrobial activity
4-Methylbenzene-1,3-diamine3020828Lacks the phenylmethyl groupLimited biological activity
5-Amino-N,N-dimethylbenzenamineNot specifiedDimethyl substitution instead of phenylmethylPotential anticancer properties

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the significance of the specific arrangement of functional groups in determining the efficacy of these compounds.

Properties

CAS No.

85586-63-6

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

5-[(4-aminophenyl)methyl]-2-methylbenzene-1,3-diamine

InChI

InChI=1S/C14H17N3/c1-9-13(16)7-11(8-14(9)17)6-10-2-4-12(15)5-3-10/h2-5,7-8H,6,15-17H2,1H3

InChI Key

SJRPHAACXLIGMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N)CC2=CC=C(C=C2)N)N

Origin of Product

United States

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